2-[(5-Chloropyrimidin-2-yl)amino]-1-(furan-3-yl)-1-thiophen-2-ylethanol
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Overview
Description
2-[(5-Chloropyrimidin-2-yl)amino]-1-(furan-3-yl)-1-thiophen-2-ylethanol is a complex organic compound that features a combination of pyrimidine, furan, and thiophene rings. These heterocyclic structures are known for their significant roles in medicinal chemistry due to their diverse biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(5-Chloropyrimidin-2-yl)amino]-1-(furan-3-yl)-1-thiophen-2-ylethanol typically involves multi-step reactions starting from commercially available precursors. One common approach involves the nucleophilic substitution of a chloropyrimidine derivative with an amino alcohol, followed by cyclization and functional group modifications to introduce the furan and thiophene rings .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability .
Chemical Reactions Analysis
Types of Reactions
2-[(5-Chloropyrimidin-2-yl)amino]-1-(furan-3-yl)-1-thiophen-2-ylethanol can undergo various chemical reactions, including:
Oxidation: The furan and thiophene rings can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the functional groups, such as converting nitro groups to amines.
Substitution: The chloropyrimidine moiety can undergo nucleophilic substitution reactions to introduce different substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield thiophene sulfoxides, while nucleophilic substitution on the chloropyrimidine ring can produce a variety of substituted pyrimidines .
Scientific Research Applications
2-[(5-Chloropyrimidin-2-yl)amino]-1-(furan-3-yl)-1-thiophen-2-ylethanol has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: It is investigated for its potential as a therapeutic agent in treating various diseases.
Mechanism of Action
The mechanism of action of 2-[(5-Chloropyrimidin-2-yl)amino]-1-(furan-3-yl)-1-thiophen-2-ylethanol involves its interaction with specific molecular targets and pathways. The pyrimidine ring can interact with nucleic acids, while the furan and thiophene rings can modulate enzyme activity and receptor binding. These interactions can lead to various biological effects, such as inhibition of cell proliferation or modulation of immune responses .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrimidine derivatives, such as 2-aminopyrimidine and 5-chloropyrimidine, as well as furan and thiophene derivatives like furfurylamine and thiophene-2-carboxylic acid .
Uniqueness
What sets 2-[(5-Chloropyrimidin-2-yl)amino]-1-(furan-3-yl)-1-thiophen-2-ylethanol apart is its unique combination of three different heterocyclic rings, which can confer a broad range of biological activities and chemical reactivity. This structural diversity makes it a valuable compound for research and development in various fields .
Properties
IUPAC Name |
2-[(5-chloropyrimidin-2-yl)amino]-1-(furan-3-yl)-1-thiophen-2-ylethanol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClN3O2S/c15-11-6-16-13(17-7-11)18-9-14(19,10-3-4-20-8-10)12-2-1-5-21-12/h1-8,19H,9H2,(H,16,17,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WBOZZMKPRQTKQW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C(CNC2=NC=C(C=N2)Cl)(C3=COC=C3)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClN3O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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